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Compound of Interest

Compound Name:
5-(3-nitrophenyl)furan-2-carboxylic

Acid

Cat. No.: B078095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 5-(3-
nitrophenyl)furan-2-carboxylic acid, a valuable building block in medicinal chemistry and

materials science. Two primary synthetic routes are presented: the Meerwein arylation of furan-

2-carboxylic acid and a Suzuki coupling approach. These protocols are designed to be

reproducible and scalable for laboratory settings.

Synthetic Strategies
Two robust methods for the preparation of 5-(3-nitrophenyl)furan-2-carboxylic acid are

outlined below. The choice of method may depend on the availability of starting materials and

desired scale.

Method 1: Meerwein Arylation
The Meerwein arylation involves the reaction of a diazonium salt, generated from 3-nitroaniline,

with furan-2-carboxylic acid in the presence of a copper salt catalyst. This method is a classical

approach to C-H arylation of electron-rich heterocycles.

Method 2: Suzuki Coupling and Hydrolysis
This modern cross-coupling strategy involves the palladium-catalyzed reaction of methyl 5-

bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid, followed by the hydrolysis of the
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resulting ester to the desired carboxylic acid. This method often offers high yields and

functional group tolerance.

Data Presentation
Table 1: Key Reaction Parameters

Parameter
Method 1: Meerwein
Arylation

Method 2: Suzuki Coupling
& Hydrolysis

Starting Materials
Furan-2-carboxylic acid, 3-

nitroaniline

Methyl 5-bromofuran-2-

carboxylate, (3-

nitrophenyl)boronic acid

Key Reagents
Sodium nitrite, Hydrochloric

acid

Pd(PPh₃)₂Cl₂, Sodium

carbonate

Catalyst Copper(II) chloride
Bis(triphenylphosphine)palladi

um(II) dichloride

Solvent Acetone, Water 1,4-Dioxane, Water, Methanol

Temperature
0-5 °C (diazotization), 20-30

°C (arylation)

90 °C (coupling), Reflux

(hydrolysis)

Reaction Time ~4 hours
Overnight (coupling), ~3 hours

(hydrolysis)

Table 2: Expected Analytical and Spectroscopic Data
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Property Expected Value

Molecular Formula C₁₁H₇NO₅

Molecular Weight 233.18 g/mol

Appearance Yellow solid

Melting Point 252-260 °C

¹H NMR (DMSO-d₆, δ)
~13.5 (s, 1H), 8.4-8.2 (m, 2H), 7.8-7.7 (m, 2H),

7.5-7.3 (m, 2H)

¹³C NMR (DMSO-d₆, δ)
~160, 155, 148, 146, 135, 131, 125, 123, 120,

118, 112

Mass Spectrometry (ESI-MS) m/z 232.02 [M-H]⁻

Note: NMR chemical shifts are approximate and may vary depending on the solvent and

instrument.

Experimental Protocols
Method 1: Meerwein Arylation
Step 1: Diazotization of 3-nitroaniline

In a 250 mL beaker, dissolve 3-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated

hydrochloric acid (3 mL) and water (10 mL).

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of

water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the

addition.

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the

diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Arylation of Furan-2-carboxylic acid
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In a separate 500 mL flask, dissolve furan-2-carboxylic acid (1.12 g, 10 mmol) and copper(II)

chloride dihydrate (0.34 g, 2 mmol) in acetone (50 mL).

Cool this solution to 0 °C in an ice bath.

Slowly add the cold diazonium salt solution from Step 1 to the furan-2-carboxylic acid

solution with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 3-4 hours. Evolution of nitrogen gas should be observed.

Pour the reaction mixture into 200 mL of cold water and acidify with concentrated

hydrochloric acid to pH 2-3.

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

Recrystallize the crude product from ethanol or acetic acid to afford pure 5-(3-
nitrophenyl)furan-2-carboxylic acid.

Method 2: Suzuki Coupling and Hydrolysis
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate

To a 100 mL round-bottom flask, add methyl 5-bromofuran-2-carboxylate (2.05 g, 10 mmol),

(3-nitrophenyl)boronic acid (2.00 g, 12 mmol), and bis(triphenylphosphine)palladium(II)

dichloride (0.35 g, 0.5 mmol).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

Add anhydrous 1,4-dioxane (40 mL) followed by a 2 M aqueous solution of sodium

carbonate (10 mL).

Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere.

After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water

(50 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to yield methyl 5-(3-nitrophenyl)furan-2-carboxylate.

Step 2: Hydrolysis to 5-(3-nitrophenyl)furan-2-carboxylic acid

Dissolve the methyl ester from Step 1 (e.g., 1.23 g, 5 mmol) in a mixture of methanol (20 mL)

and water (10 mL) in a 100 mL round-bottom flask.

Add sodium hydroxide (0.40 g, 10 mmol) to the solution.

Heat the mixture to reflux and stir for 3 hours.

After cooling, remove the methanol under reduced pressure.

Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 1 M

hydrochloric acid.

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 5-(3-
nitrophenyl)furan-2-carboxylic acid.

Mandatory Visualizations
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Step 1: Diazotization

Step 2: Arylation

3-Nitroaniline NaNO₂, HCl, 0-5 °C 3-Nitrophenyldiazonium
Chloride Solution

Diazotization

Reaction Mixture

Addition

Furan-2-carboxylic Acid

CuCl₂ Work-up & Purification
Arylation 5-(3-nitrophenyl)furan-

2-carboxylic acid
Isolation

Step 1: Suzuki Coupling

Step 2: Hydrolysis

Methyl 5-bromofuran-
2-carboxylate

Pd(PPh₃)₂Cl₂, Na₂CO₃, 90 °C

(3-Nitrophenyl)boronic Acid

Methyl 5-(3-nitrophenyl)furan-
2-carboxylate

Coupling
NaOH, MeOH/H₂O, Reflux

Ester Intermediate
Acidification & Work-up

Hydrolysis 5-(3-nitrophenyl)furan-
2-carboxylic acid

Isolation
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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